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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of the novel trifunctional building block, 3-phenyloxetan-3-amine. Given the limited
availability of published experimental data for this specific molecule, this document combines
physicochemical properties from public databases, predicted spectroscopic data based on
analogous structures, and detailed, generalized experimental protocols for the synthesis and
characterization of such compounds. This guide is intended to serve as a valuable resource for
researchers interested in utilizing 3-phenyloxetan-3-amine in drug discovery and
development.

Physicochemical Properties

The fundamental physicochemical properties of 3-phenyloxetan-3-amine (CsH11NO) are
summarized in the table below. This data is crucial for its handling, formulation, and application
in various chemical contexts.[1]
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Property Value

Molecular Formula CoH11NO
Molecular Weight 149.19 g/mol
Monoisotopic Mass 149.084063974 Da
Topological Polar Surface Area 35.3 A2

CAS Number 1211567-54-2

Spectroscopic Data

Due to the absence of publicly available experimental spectra for 3-phenyloxetan-3-amine,
the following tables present predicted data based on the analysis of its functional groups
(phenyl, primary amine, and oxetane) and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR)

The expected *H NMR spectrum of 3-phenyloxetan-3-amine would exhibit characteristic
signals for the aromatic protons of the phenyl group, the methylene protons of the oxetane ring,
and the protons of the amine group.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~72-75 Multiplet 5H Phenyl group (Ar-H)
AB quartet or two Oxetane ring (-CHz2-O-
~45-48 4H
doublets and -CH2-C-)
~15-25 Broad singlet 2H Amine group (-NHz)

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum is expected to show distinct signals for the carbons of the phenyl ring,
the oxetane ring, and the carbon bearing the amine group.
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Chemical Shift (8) (ppm)

Assignment

~ 140 - 145 Quaternary phenyl carbon (C-Ar)
~125-130 Phenyl carbons (CH-Ar)

~75-80 Oxetane methylene carbons (-CH2-O-)
~55-60 Quaternary oxetane carbon (C-NH2)

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenyloxetan-3-amine would display characteristic absorption bands

corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm~12) Vibration Type Functional Group
3300 - 3500 (two bands) N-H stretch Primary Amine
3000 - 3100 C-H stretch Aromatic

2850 - 3000 C-H stretch Aliphatic (Oxetane)
1600 - 1650 N-H bend Primary Amine
1450 - 1600 C=C stretch Aromatic

1000 - 1100 C-O stretch Oxetane

Mass Spectrometry (MS)

Mass spectrometry data for 3-phenyloxetan-3-amine is predicted to show a molecular ion

peak corresponding to its molecular weight, along with potential fragmentation patterns. The

predicted collision cross-section (CCS) values for various adducts are also presented.[2]
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Adduct m/z Predicted CCS (A2
[M+H]* 150.09134 127.2

[M+Na]* 172.07328 133.2

[M-H]- 148.07678 134.2

M+NHa4]* 167.11788 142.0

[

[M+K]+ 188.04722 135.7

[M]*+ 149.08351 133.6

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of a compound such as 3-phenyloxetan-3-amine.

Synthesis of 3,3-Disubstituted Oxetanes

A common route for the synthesis of 3,3-disubstituted oxetanes involves a multi-step process
starting from a suitable diol.[3] The synthesis of 3-phenyloxetan-3-amine could plausibly be
adapted from established methods for similar structures.

General Workflow for Synthesis and Characterization
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General Workflow for Synthesis and Spectroscopic Characterization
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small
organic molecule.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
0.00 ppm).

Data Acquisition: Acquire the *H and 3C NMR spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Sample Preparation: For a solid sample, a small amount can be analyzed using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by
dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or
KBr), and allowing the solvent to evaporate.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the compound (typically in the pg/mL to
ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for small molecules include Electrospray lonization (ESI) or Electron Impact (El).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.
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o Detection and Spectrum Generation: The detector records the abundance of each ion,
generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Phenyloxetan-
3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593815#spectroscopic-data-for-3-phenyloxetan-3-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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